molecular formula C8H13NO2S B1296680 Ethyl 2-isothiocyanato-3-methylbutanoate CAS No. 26349-76-8

Ethyl 2-isothiocyanato-3-methylbutanoate

Cat. No. B1296680
CAS RN: 26349-76-8
M. Wt: 187.26 g/mol
InChI Key: MWCPMVGNNCNZPM-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-3-methylbutanoate is a chemical compound with diverse applications in scientific research. It has a molecular formula of C8H13NO2S and a molecular weight of 187.26 .

Scientific Research Applications

Biosynthesis and Aroma Contribution

Research into the biosynthesis of 2-methylbutanoate esters, such as ethyl 2-methylbutanoate, underscores their pivotal role in fruit aroma, particularly in apples. Studies using deuterium-labeled substrates have shed light on the biosynthetic pathways and interconversions of these esters, contributing to our understanding of fruit aroma compounds and their production in different apple cultivars (Rowan et al., 1996).

Chemical and Sensory Characteristics in Wines

The investigation of ethyl 2-hydroxy-3-methylbutanoate in wines provides insights into the chemical and sensory aspects of wine aroma. This research identifies the ester as a potential marker of lactic acid bacteria esterase activity, exploring its enantiomers and their sensory evaluation, which contributes to the broader understanding of wine aroma components and their origins (Gammacurta et al., 2018).

Antibacterial and Mutagenic Activities of Isothiocyanate Derivatives

Research on isothiocyanate derivatives, including studies on their antibacterial and genotoxic activities, highlights the potential of these compounds in medical and pharmacological applications. Studies reveal the broad antibacterial effect of certain isothiocyanate derivatives, providing a foundation for further exploration of these compounds in the development of new antibacterial agents (Šovčíková et al., 2008).

Biocatalysis and Enantioselective Synthesis

The application of biocatalysis in the synthesis of enantiopure intermediates, such as ethyl (S)-4-chloro-3-hydroxybutanoate ester, underscores the importance of microbial and enzymatic methods in producing chiral compounds for pharmaceutical applications. This research offers a glimpse into the efficiency and selectivity achievable through biocatalytic processes, contributing to the sustainable production of key intermediates used in the synthesis of chiral drugs (Ye et al., 2011).

Synergistic Effects in Cancer Therapy

The study of ethyl 4-isothiocyanatobutanoate and its role in enhancing the efficacy of cisplatin in cancer treatment highlights the potential of combining synthetic isothiocyanates with traditional chemotherapy agents. This research sheds light on the molecular mechanisms underlying the synergistic effects observed, opening new avenues for the development of more effective cancer treatment strategies (Bodo et al., 2006).

Safety And Hazards

According to Sigma-Aldrich, Ethyl 2-isothiocyanato-3-methylbutanoate may cause skin and respiratory sensitization. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-isothiocyanato-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPMVGNNCNZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309888
Record name ethyl 2-isothiocyanato-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isothiocyanato-3-methylbutanoate

CAS RN

26349-76-8
Record name NSC218420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-isothiocyanato-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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